molecular formula C18H12IN3O2 B2829597 N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide CAS No. 439110-79-9

N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide

Cat. No.: B2829597
CAS No.: 439110-79-9
M. Wt: 429.217
InChI Key: GLSMBOPPXHJRRP-UHFFFAOYSA-N
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Description

N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide is an imidazo[1,2-a]pyridine derivative featuring a 6-iodo substitution on the heterocyclic core and a 2-furamide moiety attached via a meta-substituted phenyl linker. The 2-furamide group contributes to its solubility profile and hydrogen-bonding capacity, making it a candidate for therapeutic or material science applications .

Properties

IUPAC Name

N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3O2/c19-13-6-7-17-21-15(11-22(17)10-13)12-3-1-4-14(9-12)20-18(23)16-5-2-8-24-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSMBOPPXHJRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=C(C=CC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.

    Iodination: The imidazo[1,2-a]pyridine core is then iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.

    Coupling with phenyl group: The iodinated imidazo[1,2-a]pyridine is coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Introduction of the furamide moiety: Finally, the phenyl group is functionalized with a furamide moiety through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the imidazo[1,2-a]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways in diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.

Mechanism of Action

The mechanism of action of N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular pathways and effects such as apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position and type of halogen substituents on the imidazo[1,2-a]pyridine scaffold significantly influence physicochemical properties and bioactivity:

Compound Name Halogen Substituent (Position) Functional Group (Phenyl Attachment) Molecular Weight (g/mol) Key Properties/Notes
N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide (Target) Iodo (6) 2-Furamide (meta) ~481 (estimated) High polarizability; potential halogen bonding
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide () Bromo (8) Benzamide (para-fluoro) ~450 (estimated) Bromine’s lower electronegativity reduces polarizability compared to iodine
3-Fluoro-N-(4-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)phenyl)benzamide (Compound 26, ) Methyl (6) 3-Fluorobenzamide (para) 483.5 Methyl group increases lipophilicity; fluorine enhances electronic effects
N-(3-{6-Iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide () Iodo (6) Thiophene-2-sulfonamide (meta) 481.3 Sulfonamide’s strong electron-withdrawing nature contrasts with furamide’s moderate polarity

Key Observations :

  • Iodo vs.
  • Functional Group Variations : The 2-furamide group offers balanced hydrogen-bonding capacity, whereas sulfonamide () and nitrobenzamide () groups introduce stronger electron-withdrawing effects, altering solubility and reactivity.

Electronic and Steric Modifications

  • Nitro vs. Furamide : N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-nitrobenzamide () contains a nitro group, which is highly electron-withdrawing. This may increase metabolic instability compared to the target’s furamide, which has moderate electron-withdrawing properties .
  • Fluorophenyl vs.

Biological Activity

N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H12IN3OC_{15}H_{12}IN_3O with a molar mass of approximately 377.18 g/mol. It features an imidazo[1,2-a]pyridine moiety, which is known for various biological activities, including antitumor and antimicrobial effects. The iodine atom at the 6-position of the imidazo ring enhances its reactivity and potential interactions with biological targets .

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar compounds within the imidazo[1,2-a]pyridine family. For instance, derivatives have shown significant cytotoxic effects against human lung cancer cell lines such as A549 and HCC827. The mechanisms often involve the inhibition of DNA-dependent enzymes and binding to DNA, which disrupts cellular proliferation .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Assay Type
Nitro Substituted Compound (5)A5492.122D Assay
Nitro Substituted Compound (6)HCC8275.132D Assay
Compound with Imidazolinyl Group (9)NCI-H3580.853D Assay

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial properties. Studies indicate that certain derivatives exhibit broad-spectrum activity against various bacterial strains, making them potential candidates for antibiotic development .

The biological activity of this compound is largely attributed to its interaction with key molecular targets involved in cellular processes:

  • DNA Binding : The compound has been shown to bind within the minor groove of DNA, which may inhibit replication and transcription processes.
  • Enzyme Inhibition : It potentially inhibits DNA-dependent enzymes, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Case Studies and Research Findings

A notable study evaluated the compound's efficacy in both 2D and 3D cell culture systems. Results demonstrated that while the compound showed promising activity in 2D assays, its effectiveness was reduced in 3D models, highlighting the importance of considering tumor microenvironments in drug testing .

Q & A

Basic: What are the standard synthetic routes for N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of 2-aminopyridine derivatives with α-haloketones or alkynes to form the imidazo[1,2-a]pyridine core .

Iodination : Electrophilic substitution at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

Amide Coupling : Reaction of the iodinated intermediate with furan-2-carboxylic acid using coupling agents like EDCI/HOBt or DCC .
Key Optimization : Anhydrous solvents (e.g., DMF, toluene) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) improve yields (e.g., 62–85% in analogous syntheses) .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons; e.g., the imidazo[1,2-a]pyridine core shows characteristic aromatic peaks at δ 7.2–8.6 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray Crystallography : Resolves iodine positioning and planarity of the fused heterocycle .

Advanced: How can synthetic yield be optimized for large-scale production?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity for iodination .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
    Data Table : Yield Comparison for Analogous Compounds
CatalystSolventYield (%)Reference
Pd(PPh₃)₄Toluene85
CuI/PPh₃DMF72

Advanced: How does the 6-iodo substituent influence reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects : Iodine’s electron-withdrawing nature increases electrophilicity, enhancing cross-coupling potential (e.g., Sonogashira reactions) .
  • Biological Impact : Iodine improves membrane permeability and target binding (e.g., kinase inhibition IC₅₀ reduced by 40% vs. non-iodinated analogs) .
    Contradiction Note : Some studies report reduced solubility in aqueous media due to iodine’s hydrophobicity, requiring formulation adjustments .

Advanced: What in vitro models are suitable for evaluating its cytotoxic activity?

Methodological Answer:

  • MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Apoptosis Markers : Western blot for caspase-3/7 activation (e.g., PARP cleavage observed in leukemia cells) .
  • Selectivity Testing : Compare toxicity in normal cells (e.g., HEK293) vs. cancerous lines .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma; poor oral absorption may explain in vivo inefficacy .
  • Metabolite Identification : Use hepatic microsomes to detect rapid deiodination or amide hydrolysis .
  • Formulation Adjustments : Nanoencapsulation (e.g., PLGA nanoparticles) improves solubility and half-life .

Advanced: What computational tools predict target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models binding to kinase domains (e.g., EGFR, VEGFR2) .
  • MD Simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., iodine’s van der Waals radius) with inhibitory potency .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Substituent Variation : Replace iodine with Br, Cl, or CF₃ to assess electronic/steric effects .

Scaffold Hopping : Test imidazo[1,2-b]pyridazine or pyrazolo[1,5-a]pyrimidine cores .

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